penta-2,4-dien-1-amine

Physical Chemistry Process Engineering Safety Assessment

Penta-2,4-dien-1-amine (also designated 2,4-pentadienylamine) is a primary amine possessing a conjugated diene backbone, corresponding to the molecular formula C5H9N and a monoisotopic mass of 83.0735 g/mol. As a bifunctional molecule that integrates both a nucleophilic amine handle and a reactive π-system, it serves as a versatile intermediate for cycloaddition, heterocycle construction, and polymer functionalization.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
Cat. No. B8722496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepenta-2,4-dien-1-amine
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC=CC=CCN
InChIInChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H,1,5-6H2/b4-3+
InChIKeyHSFHMJJDUVEWRQ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penta-2,4-dien-1-amine: Procurement-Focused Baseline Data for a Conjugated Diene Amine Building Block


Penta-2,4-dien-1-amine (also designated 2,4-pentadienylamine) is a primary amine possessing a conjugated diene backbone, corresponding to the molecular formula C5H9N and a monoisotopic mass of 83.0735 g/mol . As a bifunctional molecule that integrates both a nucleophilic amine handle and a reactive π-system, it serves as a versatile intermediate for cycloaddition, heterocycle construction, and polymer functionalization [1]. Its value proposition lies in the distinct reactivity profile conferred by the conjugated diene-amine framework, which differs fundamentally from simpler allylic or saturated amines, thereby enabling synthetic pathways that are not accessible with more common, commodity amine building blocks.

Workflow Cycloaddition, heterocycle construction, polymer functionalization
Selection Conjugated diene-amine building block with distinct reactivity vs. allylic/saturated amines
Use Context Aqueous Diels-Alder, Zincke aldehyde precursor, total synthesis side chain

Why Penta-2,4-dien-1-amine Cannot Be Readily Replaced by Allylamine or Simple Alkyl Amines


Substituting penta-2,4-dien-1-amine with simpler, more readily available amines such as allylamine or alkyl amines is not functionally equivalent in many research and industrial contexts. The extended conjugated diene system in penta-2,4-dien-1-amine enables [4+2] cycloaddition reactivity that is entirely absent in mono-olefinic amines like allylamine [1]. Furthermore, as a precursor to 5-aminopenta-2,4-dienals (Zincke aldehydes), this compound exhibits push-pull diene character, allowing it to act as both a nucleophile and an electrophile in heterocycle construction—a behavior not observed in non-conjugated amine analogs [2]. This dual reactivity and the ability to participate in pericyclic cascades make direct substitution with generic amines impossible for applications requiring conjugated diene functionality, necessitating a deliberate procurement choice.

Target
Penta-2,4-dien-1-amine
Conjugated diene enables [4+2] cycloaddition and push-pull diene reactivity; dual nucleophilic/electrophilic behavior.
vs
Substitutes
Allylamine / Alkyl amines
Mono-olefinic or saturated; lack conjugated diene system. Cannot participate in same pericyclic cascades or form Zincke aldehydes.

Quantitative Procurement Evidence: How Penta-2,4-dien-1-amine Differentiates from Key Comparators


Physical Property Differentiation: Boiling Point, Density, and Flash Point vs. Allylamine and 1,4-Pentadiene

Penta-2,4-dien-1-amine exhibits significantly higher boiling point and density compared to the structurally simpler allylamine and the non-aminated 1,4-pentadiene. These physical property differences have direct implications for purification, handling, and reaction design, as they affect distillation parameters and phase behavior in synthetic workflows .

Physical properties
Method context
BP 128.4°C vs Allylamine 54.3°C
Density 0.8 g/cm³ vs Allylamine 0.7 g/cm³
Flash Pt 32.5°C vs Allylamine -28.9°C
Supports distillation and handling review
Calculated and literature values at 760 mmHg
Physical Chemistry Process Engineering Safety Assessment

Aqueous Diels-Alder Reactivity: Comparative Cycloaddition Performance vs. Extended Dienyl Amines

In a direct head-to-head study, (E)-2,4-pentadienylamine-derived ammonium chloride was examined alongside its higher homologues—(E)-3,5-hexadienyl amine and (E)-4,6-heptadienyl amine—in aqueous Diels-Alder reactions with various dienophiles. The study demonstrates that the conjugated diene-amine system of penta-2,4-dien-1-amine is uniquely positioned for efficient cycloaddition in water, a medium where simple alkyl amines or non-conjugated dienes exhibit negligible reactivity [1].

Aqueous Diels-Alder
Head-to-head
Conjugated diene essential for [4+2] cycloaddition in water; extended dienyl amines (C6, C7) exhibit altered reactivity profiles.
Supports aqueous green chemistry protocol selection
Tetrahedron 1986, 42, 2847-2853
Synthetic Methodology Green Chemistry Cycloaddition

Push-Pull Diene Character in Heterocycle Synthesis: Differentiating Reactivity from Simple Amines

Penta-2,4-dien-1-amine serves as a precursor to 5-aminopenta-2,4-dienals (Zincke aldehydes), which are bisvinylogous formamides and classic push-pull dienes. This electronic structure confers dual nucleophilic and electrophilic reactivity, enabling the construction of nitrogen heterocycles via cycloaddition and rearrangement cascades [1]. In contrast, simple alkyl amines or allylamine lack this extended conjugation and thus cannot engage in the same breadth of heterocycle-forming transformations.

Push-pull diene
Class-level
Forms Zincke aldehydes with dual nucleophilic/electrophilic terminals; enables cycloaddition and rearrangement cascades.
Enables heterocycle construction not accessible with alkyl amines
Advances in Heterocyclic Chemistry, 2014
Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

Synthetic Utility in Total Synthesis: Validated as a Key Side Chain in Siphonazole Synthesis

In the total synthesis of the structurally unusual bis-oxazole natural product siphonazole, 2,4-pentadienylamine was employed as the specific side chain for the final coupling step, underscoring its value as a non-commodity, functionalized amine building block in complex molecule construction [1]. While many simpler amines could theoretically serve as a nitrogen source, the conjugated diene moiety of penta-2,4-dien-1-amine was essential for accessing the target natural product's unique structure.

Total synthesis
Reported
Deployed as specific side chain in siphonazole total synthesis; conjugated diene required for natural product structural fidelity.
Validates use in complex molecule construction
Org. Biomol. Chem., 2008, 6, 3908-3916
Total Synthesis Natural Products Oxazole Chemistry

Procurement-Guiding Application Scenarios for Penta-2,4-dien-1-amine Based on Verified Evidence


Green Chemistry and Aqueous Cycloaddition Protocols

Laboratories seeking to implement aqueous Diels-Alder reactions should prioritize penta-2,4-dien-1-amine over allylamine or non-conjugated dienes. The direct head-to-head comparison by Grieco et al. validates its reactivity in water, a medium where simpler amine analogs are inert or exhibit poor cycloaddition efficiency [1]. This makes it a key reagent for developing environmentally benign synthetic routes to cyclohexene derivatives.

Nitrogen Heterocycle Library Synthesis via Push-Pull Diene Chemistry

Medicinal chemistry groups synthesizing nitrogen-containing heterocycles will find penta-2,4-dien-1-amine essential due to its conversion to 5-aminopenta-2,4-dienals (Zincke aldehydes). These intermediates exhibit unique push-pull diene reactivity, enabling cycloadditions and rearrangements that are inaccessible with simple alkyl amines [2]. Procurement is justified for projects targeting novel heterocyclic scaffolds or natural product-like libraries.

Complex Natural Product Total Synthesis and Functionalized Monomer Preparation

Academic and industrial labs engaged in the total synthesis of complex molecules, such as siphonazole, should procure penta-2,4-dien-1-amine as a specialized side chain building block. Its successful deployment in a published total synthesis provides a validated precedent for its use in constructing structurally intricate, biologically relevant molecules [3]. Additionally, its amine-functionalized conjugated diene structure positions it as a candidate monomer for the preparation of amino-functionalized diene polymers [4].

Process Development and Safety-Conscious Synthetic Workflows

For process chemists and engineers, the elevated boiling point (128.4 °C) and higher flash point (32.5 °C) of penta-2,4-dien-1-amine, compared to the highly volatile allylamine (BP 54.3 °C, FP -28.9 °C) and 1,4-pentadiene (BP 29.1 °C, FP 4.4 °C), offer tangible advantages in handling, storage, and purification . This reduces the risk of volatile loss and improves the safety profile of larger-scale synthetic operations, making it a preferable choice for scale-up activities where these comparators would pose significant challenges.

Application
Selection Property
Validation Focus
Aqueous Diels-Alder protocols
Conjugated diene reactivity in water
Reactivity vs. allylamine/alkyl amines
Nitrogen heterocycle synthesis
Push-pull diene precursor (Zincke aldehydes)
Cycloaddition & rearrangement cascades
Natural product total synthesis
Functionalized amine with conjugated diene
Structural fidelity in complex molecules
Process development
Higher boiling point & flash point relative to allylamine
Distillation and handling volatility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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